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molecular formula C6H10O2 B1584478 Allyl propionate CAS No. 2408-20-0

Allyl propionate

Cat. No. B1584478
M. Wt: 114.14 g/mol
InChI Key: XRFWKHVQMACVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04140865

Procedure details

The reaction was carried out as described in Example 11, with the exception that 128 grams of allyl isobutyrate were used instead of allyl propionate. 19.1 grams of γ-butyrolactone and 10.6 grams of vinyl acetic acid were obtained.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]=[CH2:9])(=[O:5])C(C)C.[C:10]([O:14]CC=C)(=[O:13])[CH2:11][CH3:12]>>[C:1]1(=[O:5])[O:6][CH2:7][CH2:8][CH2:9]1.[CH:12]([CH2:11][C:10]([OH:14])=[O:13])=[CH2:1]

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
C(C(C)C)(=O)OCC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCO1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g
Name
Type
product
Smiles
C(=C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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